molecular formula C20H17N5O3 B2989017 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034320-61-9

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2989017
CAS RN: 2034320-61-9
M. Wt: 375.388
InChI Key: HOLAAYRINMYNAC-UHFFFAOYSA-N
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Description

The compound is part of a class of imidazo[1,2-a]pyridine derivatives that have been developed as potent Nek2 inhibitors .


Synthesis Analysis

The synthesis of these compounds involved bioisostere and structure-based design techniques .


Molecular Structure Analysis

The molecular structure of these compounds is based on an imidazo[1,2-a]pyridine scaffold .


Chemical Reactions Analysis

The compounds displayed low nanomolar activity and excellent selectivity for Nek2 .

Scientific Research Applications

Antifolate Agents and Antitumor Activities One of the primary applications of derivatives related to the compound is as antifolates targeting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Antifolates such as N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid have been synthesized and investigated for their potential as DHFR inhibitors and antitumor agents. These compounds have shown excellent inhibitory activity against human DHFR and the growth of several tumor cells in culture, indicating their potential in cancer treatment (Gangjee et al., 2007).

Histone Deacetylase Inhibitors for Cancer Therapy Another significant application is in the design of histone deacetylase (HDAC) inhibitors. Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) have been discovered as selective HDAC inhibitors. These molecules block cancer cell proliferation and induce apoptosis, showing promise as anticancer drugs. MGCD0103, in particular, has entered clinical trials, underscoring the importance of this class of compounds in cancer therapy (Zhou et al., 2008).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase Research has also focused on synthesizing compounds that act as dual inhibitors of thymidylate synthase (TS) and DHFR. Such dual inhibitors are explored for their antitumor properties, with studies showing that compounds like classical N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid exhibit potent inhibitory activity against both enzymes, offering a new avenue for cancer treatment strategies (Gangjee et al., 2003).

Pyrazolopyrimidines as Anticancer and Anti-inflammatory Agents Further exploration into the chemical space surrounding pyrido[2,3-d]pyrimidines has led to the synthesis of pyrazolopyrimidines with anticancer and anti-inflammatory activities. These novel derivatives demonstrate the versatility of the core structure in generating compounds with diverse biological activities, highlighting the compound's utility in developing new therapeutic agents (Rahmouni et al., 2016).

Mechanism of Action

These compounds effectively inhibited the proliferation of cancer cells by inducing cell cycle arrest and apoptosis .

Safety and Hazards

The salts form of these compounds significantly suppressed tumor growth in vivo without apparent toxicity based on appearance and changes in body weight .

Future Directions

The compounds displayed the potential for substantial therapeutic application in cancer treatment .

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c26-18(14-5-7-15(8-6-14)24-11-1-2-12-24)22-10-13-25-19(27)16-4-3-9-21-17(16)23-20(25)28/h1-9,11-12H,10,13H2,(H,22,26)(H,21,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLAAYRINMYNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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